molecular formula C16H23NO B1388797 3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine CAS No. 946760-84-5

3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine

Cat. No.: B1388797
CAS No.: 946760-84-5
M. Wt: 245.36 g/mol
InChI Key: OTZRTVIJIISUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is an organic compound that features a piperidine ring linked to an indane moiety through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine typically involves the following steps:

    Formation of the Indane Moiety: The indane moiety can be synthesized from indene through hydrogenation in the presence of a palladium catalyst.

    Etherification: The indane derivative is then reacted with an appropriate ethylating agent to form the ethoxy bridge.

    Piperidine Introduction: The final step involves the reaction of the ethoxy-indane intermediate with piperidine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indane moiety or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the indane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The indane moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine
  • 5-Hydroxyindan
  • 5-Methylindan

Uniqueness

3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is unique due to its specific combination of the indane moiety and the piperidine ring. This structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-4-14-6-7-16(11-15(14)5-1)18-10-8-13-3-2-9-17-12-13/h6-7,11,13,17H,1-5,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZRTVIJIISUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.